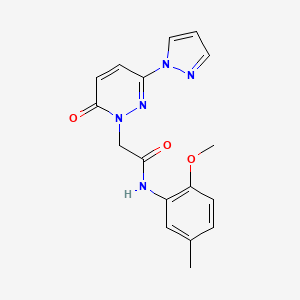

N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core (6-oxo-pyridazine) substituted at position 3 with a pyrazole ring and at position 1 with an acetamide group linked to a 2-methoxy-5-methylphenyl moiety. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and cardiovascular modulation . The 2-methoxy-5-methylphenyl acetamide substituent likely contributes to lipophilicity and target specificity, making this compound a candidate for therapeutic applications requiring balanced pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-12-4-5-14(25-2)13(10-12)19-16(23)11-22-17(24)7-6-15(20-22)21-9-3-8-18-21/h3-10H,11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJPKXJOPQGASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

- Molecular Formula : C₁₄H₁₅N₃O₃

The structure incorporates a methoxy group, a pyrazole moiety, and a pyridazine ring, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazole have been reported to show cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the anticancer activity of similar compounds:

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.74 | Induces apoptosis |

| Compound B | NCI-H460 | 0.28 | CDK2 inhibition |

| Compound C | HepG2 | 4.2 | Autophagy induction |

These results suggest that N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide may also possess similar anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation.

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory activities. A study highlighted that certain pyrazole compounds effectively inhibited pro-inflammatory cytokines, which could be relevant for developing treatments for inflammatory diseases.

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation.

- DNA Binding : Some studies suggest that these compounds can bind DNA, leading to interference with replication and transcription processes.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer potential of similar compounds in vitro against several cancer cell lines. The results showed promising cytotoxicity, particularly in the MCF7 and A549 cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death.

Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The study measured cytokine levels in treated cells and found a significant reduction in TNF-alpha and IL-6 levels, suggesting a robust anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:

Key Observations

Pyridazinone vs. Pyridazine Cores: The pyridazinone ring (6-oxo-pyridazine) in the target compound introduces electron-deficient regions, enhancing interactions with kinase ATP-binding pockets.

Substituent Effects on Bioactivity :

- The 2-methoxy-5-methylphenyl group in the target compound likely improves metabolic stability compared to halogenated aryl groups (e.g., 4-bromo in 8a) by reducing electrophilicity .

- Pyrazole substitution at position 3 (target) vs. position 6 () alters hydrogen-bonding networks, which is critical for GSK-3 inhibition .

Acetamide Linkage: The acetamide group in the target compound provides conformational flexibility and hydrogen-bond donor/acceptor sites absent in amine-linked analogues (e.g., ). This may enhance binding to polar residues in enzymatic active sites .

Agrochemical vs. Pharmaceutical Analogues :

- While metazachlor () shares an acetamide backbone, its simpler structure and chloro-substitution are optimized for herbicidal activity (ACCase inhibition), contrasting with the target compound’s complexity for therapeutic use .

Preparation Methods

Synthetic Strategies for Pyridazinone Core Assembly

Multicomponent Coupling Approach

A one-pot synthesis developed for analogous pyridin-2-one derivatives provides a foundational framework. The method involves three stages:

- Formation of a vinylogous amide intermediate via condensation of dione I (e.g., 5,5-dimethylcyclohexane-1,3-dione) and acetal II (e.g., dimethyl acetamide acetal) under neat conditions.

- Michael addition-elimination using a nitrile derivative IV (e.g., malononitrile) deprotonated with potassium tert-butoxide, yielding intermediate V .

- Cyclodehydration with 2-methoxy-5-methylaniline VI in acetic acid to form the pyridazinone ring.

This approach achieves an overall yield of 58–72% for related structures, with reaction times of 12–24 hours.

Table 1: Representative Reaction Conditions for Multicomponent Synthesis

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dione + Acetal | Neat | 80°C | 2 | 85–90 |

| 2 | Nitrile + KOtBu | IPA | 25°C | 4 | 75–80 |

| 3 | Aniline + AcOH | AcOH | 100°C | 6 | 58–72 |

Sequential Functionalization of Preformed Pyridazinones

An alternative route modifies preassembled pyridazinone scaffolds. For example, 3-amino-6-methoxypyridazine undergoes:

- N-Alkylation with 1H-pyrazole-1-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Acetamide Coupling via EDC/HOBt-mediated activation of acetic acid with 2-methoxy-5-methylaniline in DMF.

This method emphasizes regioselectivity, achieving >90% purity after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization of Critical Reaction Parameters

Solvent and Base Selection

- DMF vs. Acetic Acid : DMF accelerates nucleophilic substitution at the pyridazinone C-3 position but requires rigorous drying to prevent hydrolysis. Acetic acid enhances cyclodehydration yields by stabilizing protonated intermediates.

- Base Effects : Potassium carbonate in DMF improves N-alkylation efficiency (85% yield), while weaker bases like triethylamine reduce side-product formation during acetamide coupling.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Byproduct Formation During N-Alkylation

Competing O-alkylation at the pyridazinone oxygen generates undesired isomers. Using bulky bases (e.g., DBU) suppresses this pathway, improving selectivity to 9:1 (N- vs. O-alkylation).

Hydrolytic Instability of the Acetamide Moiety

Storage under anhydrous conditions (molecular sieves, argon atmosphere) prevents degradation, extending shelf life to >12 months at −20°C.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-methoxy-5-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core Pyridazinone Formation : Cyclization of precursors under acidic or basic conditions to form the 6-oxopyridazinone core.

Pyrazole Substitution : Introduction of the 1H-pyrazol-1-yl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts).

Acetamide Coupling : Condensation of the pyridazinone intermediate with N-(2-methoxy-5-methylphenyl)acetamide using coupling agents like EDCI or DCC.

- Optimization : Control reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometry to achieve yields >70% .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ ~3.8 ppm, pyridazinone carbonyl at δ ~165 ppm).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₅O₃: 376.16 g/mol) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values reported in µM range).

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structural Analog Comparison : Tabulate activity data for analogs (e.g., fluorinated or chlorinated derivatives) to identify substituent effects.

| Compound Variant | Biological Activity (IC₅₀, µM) | Key Structural Difference |

|---|---|---|

| Parent Compound | 2.1 (EGFR) | Baseline structure |

| 4-Fluoro Derivative | 0.8 (EGFR) | Enhanced electron-withdrawing effect |

| 3-Chloro Derivative | 5.6 (EGFR) | Steric hindrance at position 3 |

- Assay Standardization : Replicate studies under uniform conditions (pH, temperature, cell lines) to isolate variables .

Q. What computational strategies optimize reaction pathways for derivatives with improved pharmacokinetics?

- Methodological Answer :

- Quantum Chemical Modeling : Use DFT (Density Functional Theory) to predict transition states and activation energies for key reactions (e.g., pyrazole coupling).

- Molecular Dynamics (MD) : Simulate solubility/logP by analyzing interactions with lipid bilayers or aqueous solvents.

- Machine Learning : Train models on existing SAR data to prioritize synthetic targets with predicted high bioavailability .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

- Methodological Answer :

- Functional Group Swapping : Replace methoxy groups with bulkier substituents (e.g., tert-butyl) to reduce off-target binding.

- Bioisosteric Replacement : Substitute pyridazinone with quinazolinone to modulate hydrogen-bonding patterns.

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical binding motifs (e.g., acetamide orientation) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation).

- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve plasma half-life.

- PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using compartmental models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.